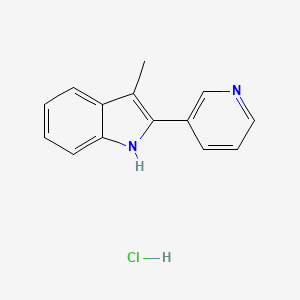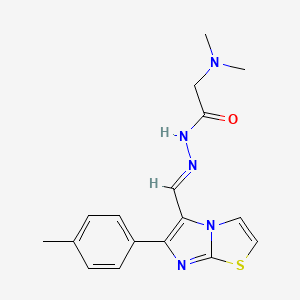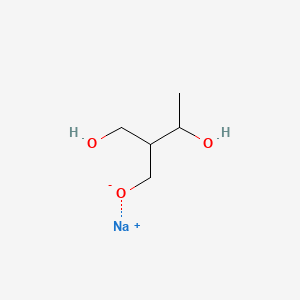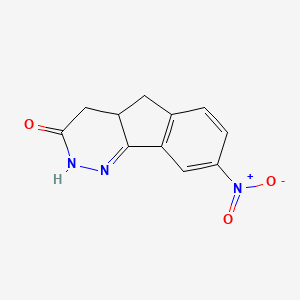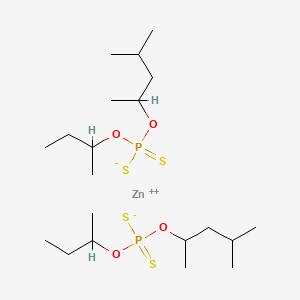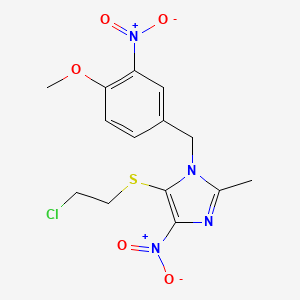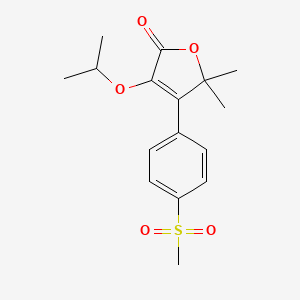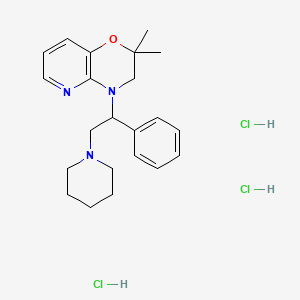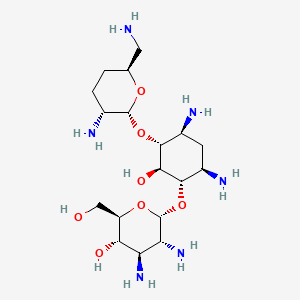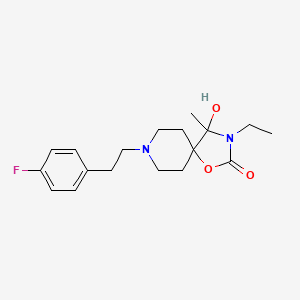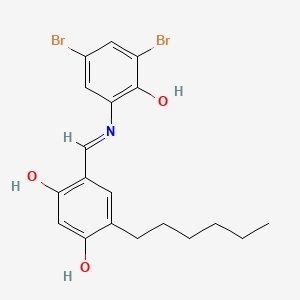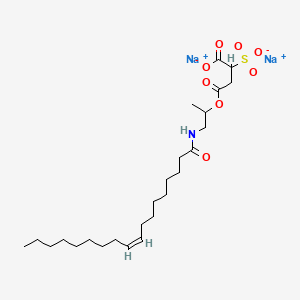
Disodium 4-(oleamido mipa)-sulfosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-(oleamido mipa)-sulfosuccinate is a surfactant commonly used in personal care products and cosmetics. It is known for its ability to enhance the foaming properties of formulations and improve the viscosity of products. This compound is derived from oleic acid and isopropanolamine, making it a versatile ingredient in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(oleamido mipa)-sulfosuccinate typically involves the reaction of oleic acid with monoisopropanolamine (MIPA) to form oleamido MIPA. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves neutralization with sodium hydroxide to produce the disodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Disodium 4-(oleamido mipa)-sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfosuccinate group to a simpler form, such as a sulfide.
Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can produce sulfides.
科学研究应用
Disodium 4-(oleamido mipa)-sulfosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is used in cell culture media and other biological applications due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: The compound is widely used in personal care products, such as shampoos, conditioners, and body washes, due to its foaming and viscosity-enhancing properties.
作用机制
The mechanism of action of disodium 4-(oleamido mipa)-sulfosuccinate involves its ability to reduce surface tension and enhance the foaming properties of formulations. The compound interacts with water and oil phases, forming micelles that trap and remove dirt and oil from surfaces. This makes it an effective cleansing agent in personal care products.
相似化合物的比较
Disodium 4-(oleamido mipa)-sulfosuccinate can be compared with other similar compounds, such as:
Cocamide MIPA: Derived from coconut oil, it also acts as a surfactant and foam booster.
Lauramide MIPA: Derived from lauric acid, it has similar surfactant properties.
Stearamide MIPA: Derived from stearic acid, it is used in similar applications but has different fatty acid chain lengths.
The uniqueness of this compound lies in its specific fatty acid chain derived from oleic acid, which provides distinct properties in terms of foaming and viscosity enhancement.
属性
CAS 编号 |
97043-73-7 |
|---|---|
分子式 |
C25H43NNa2O8S |
分子量 |
563.7 g/mol |
IUPAC 名称 |
disodium;4-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-yloxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-24(28)19-22(25(29)30)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/b11-10-;; |
InChI 键 |
XMZNGOXSJASRSI-PQBRBDCOSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


